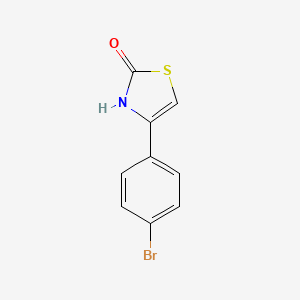

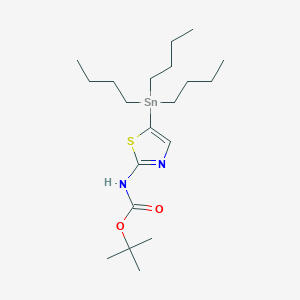

叔丁基(5-(三丁基锡)噻唑-2-基)氨基甲酸酯

描述

The compound tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate is not directly mentioned in the provided papers. However, related compounds and tert-butyl carbamate derivatives are discussed, which can provide insights into the chemical behavior and properties of similar structures. For instance, tert-butyl carbazole derivatives have been synthesized and studied for their ability to form gels and emit strong blue light, indicating their potential in sensory applications . tert-Butyl N-hydroxycarbamates have been prepared and used as building blocks in organic synthesis, behaving as N-(Boc)-protected nitrones . Additionally, tert-butyl thiadiazole derivatives have been synthesized, showing strong interactions between sulfonyl groups and thiadiazole rings .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives involves various chemical reactions and protection strategies. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another synthesis route for a tert-butyl carbamate derivative involved a multi-step process starting from L-Serine, including esterification, Boc protection, and Corey-Fuchs reaction . These methods highlight the versatility of tert-butyl carbamate derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of tert-butyl groups, which can influence the overall conformation and reactivity of the molecule. For instance, the tert-butyl groups in 1,3,6,8-tetra-tert-butylcarbazole create a gap that affects the molecule's structure . In the case of tert-butyl thiadiazole derivatives, bond lengths and angles indicate strong interactions between functional groups, affecting the molecule's geometry .

Chemical Reactions Analysis

tert-Butyl carbamate derivatives participate in various chemical reactions, demonstrating their reactivity and potential as intermediates. They can react with organometallics to yield N-(Boc)hydroxylamines and can be involved in the formation of zwitterionic ammonium carbamate salts upon reaction with atmospheric carbon dioxide . These reactions showcase the functional versatility of tert-butyl carbamate derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of tert-butyl groups can enhance the steric bulk, affecting solubility and reactivity. For example, the tert-butyl moiety in TCBT was crucial for gel formation in selected solvents . The interaction between sulfonyl groups and thiadiazole rings in tert-butyl thiadiazole derivatives can also affect the compound's physical properties, such as melting points and solubility .

科学研究应用

-

Optical Brightener

- Field : Material Science

- Application : 2,5-Bis (5-tert-butyl-2-benzoxazolyl)thiazophene is used as an optical brightener which converts UV light into visible light .

- Method : It is applied to thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating, and printing ink .

- Results : The application of this compound results in a brighter appearance of the materials it is applied to by converting UV light into visible light .

-

Antitumor Activity

- Field : Medical Research

- Application : A compound similar to the one you mentioned, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)carbamate, has been synthesized and tested for antitumor activity .

- Method : The compound was tested on HeLa cells .

- Results : The compound was found to inhibit the growth of HeLa cells by stopping the division when the cells completed a division cycle before another DNA synthesis phase started .

安全和危害

属性

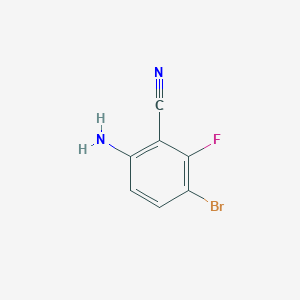

IUPAC Name |

tert-butyl N-(5-tributylstannyl-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N2O2S.3C4H9.Sn/c1-8(2,3)12-7(11)10-6-9-4-5-13-6;3*1-3-4-2;/h4H,1-3H3,(H,9,10,11);3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQYLGCBVADFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N2O2SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376857 | |

| Record name | tert-Butyl [5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate | |

CAS RN |

243972-26-1 | |

| Record name | tert-Butyl [5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

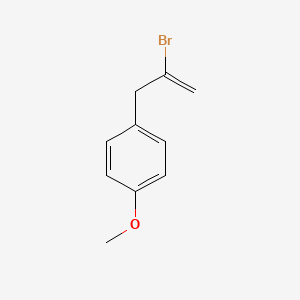

![2-Bromo-3-[4-(methylthio)phenyl]-1-propene](/img/structure/B1273621.png)

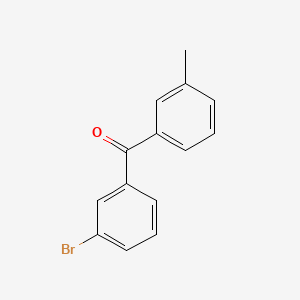

![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)